N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-10-6-16(24)22-12(9-26-18(22)20-10)7-15(23)19-8-14-11(2)21-17(27-14)13-4-3-5-25-13/h3-6,12H,7-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRUXXDTMJTTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=C(N=C(S3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to elucidate the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 348.44 g/mol. The structure features multiple heterocyclic rings, which contribute to its potential biological activities.
Key Structural Features:
- Thiazole Ring : Known for its role in various biological activities.
- Thiophene Ring : Enhances electronic properties and may influence interactions with biological targets.
- Pyrimidine Derivative : Contributes to the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiazole compounds have been reported as low as 7.8 µg/mL against Gram-positive strains, suggesting that this compound could exhibit comparable or enhanced antimicrobial efficacy .
Anticancer Properties
Thiazole derivatives have also been explored for their anticancer potential. Studies involving thiazolidinone derivatives show that these compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation . The unique structural features of this compound may allow it to modulate pathways critical for tumor growth.
Anti-inflammatory Effects
Thiazole compounds are noted for their anti-inflammatory properties. Research has indicated that they can inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases . The specific mechanism through which N((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo -3,5-dihydro -2H-thiazolo[3,2-a]pyrimidin -3 -yl)acetamide exerts its effects requires further investigation but may involve modulation of cytokine production or inhibition of inflammatory enzymes.
The biological activity of this compound is likely mediated through its interaction with various molecular targets. The thiazole and thiophene rings can participate in π–π stacking interactions with aromatic amino acids in target proteins. Additionally, the amide group can form hydrogen bonds with active site residues of enzymes or receptors, potentially leading to inhibition or modulation of their activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of N((4-methyl -2-(thiophen -2 -yl)thiazol -5 -yl)methyl)- 2-(7-methyl -5 -oxo -3,5-dihydro -2H-thiazolo[3, 2-a]pyrimidin -3 -yl)acetamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N((4-methyl -2-(phenyl)thiazol -5 -yl)methyl)-isonicotinamide | 15.6 | Moderate | Yes |
| N((4-methyl -2-(furan -2 -yl)thiazol -5 -yl)methyl)-isonicotinamide | 10.0 | Low | Yes |
| N((4-methyl -2-(thiophen -2 -yl)thiazol -5 -yl)methyl)-isonicotinamide | 7.8 | High | Yes |
This table illustrates that while other compounds exhibit varying degrees of activity, the presence of the thiophene ring in our compound may enhance its biological efficacy.
Case Studies and Research Findings
Recent studies have highlighted the promising nature of thiazole derivatives in drug development:
- Antimicrobial Study : A study evaluated a series of thiazole derivatives against common bacterial strains and found that modifications to the thiazole ring significantly impacted antibacterial potency .
- Anticancer Investigation : Another study focused on thiazolidinone derivatives demonstrated their ability to induce apoptosis in cancer cells through specific pathway modulation .
These findings suggest that N((4-methyl -2-(thiophen -2 -yl)thiazol -5 -yl)methyl)- 2-(7-methyl -5 -oxo -3,5-dihydro -2H-thiazolo[3, 2-a]pyrimidin -3 -yl)acetamide could be a valuable candidate for further research in these domains.
Scientific Research Applications
The compound N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex chemical structure that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thiazole and pyrimidine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including lung (A549) and liver (HepG2) cancers, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .
Antimicrobial Properties
Thiazole and pyrimidine derivatives have been recognized for their antimicrobial activity. The compound's structural components may enhance its ability to interact with microbial enzymes or receptors, leading to inhibition of growth in bacteria and fungi. A study on similar compounds showed promising results against common pathogens, suggesting potential use in developing new antimicrobial agents .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, thiazole derivatives have been found to inhibit tyrosinase, an enzyme crucial for melanin production in skin cells. This property is significant for developing treatments for hyperpigmentation disorders such as melasma . The inhibition mechanism typically involves binding to the active site of the enzyme, thus preventing substrate interaction.
Neuroprotective Effects
Recent studies suggest that compounds containing thiazole and pyrimidine moieties may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting against oxidative stress in neuronal cells. These findings open avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Thiazole derivatives | Cytotoxicity against A549 and HepG2 |
| Antimicrobial | Thiazole-pyrimidine combinations | Inhibition of bacterial growth |
| Enzyme Inhibition | Tyrosinase inhibitors | Reduced melanin production |
| Neuroprotection | Thiazole-based compounds | Protection against oxidative stress |
Table 2: Case Studies on Thiazole Derivatives
Q & A
Q. What are the optimal reaction conditions for synthesizing N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide?
- Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., Et₃N), solvents (DMF-H₂O mixtures), and temperature control. For example, analogous thiazolo[3,2-a]pyrimidine derivatives were synthesized at reflux (~80–100°C) with yields ranging from 45–58% . Key steps include:
- Catalyst selection : Triethylamine (Et₃N) enhances nucleophilic substitution in thiazole intermediates.
- Solvent system : Polar aprotic solvents like DMF improve solubility of aromatic intermediates.
- Purification : Recrystallization or column chromatography is critical for isolating pure solids.
Q. How can spectroscopic data (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for methyl groups (e.g., 4-methyl thiazole at δ ~2.5 ppm), thiophene protons (δ ~7.0–7.5 ppm), and acetamide carbonyls (δ ~170 ppm) should align with theoretical splitting patterns .
- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) confirm functional groups .
- Cross-validation : Compare experimental data with structurally similar compounds, such as thiazolo[3,2-a]pyrimidin-5-one derivatives .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields for analogous thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 45% vs. 58% for similar scaffolds) may arise from:
- Reaction scalability : Pilot-scale reactions often suffer from inefficient heat transfer.
- Purification losses : High-polarity intermediates may adsorb to silica gel during chromatography .
- Solution : Use Design of Experiments (DoE) to statistically optimize parameters (e.g., temperature, stoichiometry) and identify critical factors .
Q. What advanced techniques validate the molecular conformation of the thiazole-thiophene hybrid core?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles and dihedral angles, as demonstrated for N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide derivatives .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- Dynamic NMR : Detects rotational barriers in acetamide linkages at variable temperatures .
Q. How to design in vitro assays to probe the biological activity of this compound?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as thiazole derivatives often inhibit these targets .
- Assay conditions : Use fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) at physiological pH (7.4) and 37°C.
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cytotoxicity via MTT assays .
Data Analysis & Experimental Design
Q. How to statistically analyze variability in biological activity data across replicate experiments?
- Methodological Answer :
- ANOVA : Identifies significant differences between treatment groups (e.g., IC₅₀ values).
- Dose-response modeling : Fit data to Hill equations using software like GraphPad Prism.
- Outlier detection : Apply Grubbs’ test to exclude non-physiological anomalies .
Q. What strategies mitigate byproduct formation during the coupling of thiophene and thiazole moieties?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) with Boc or Fmoc .
- Flow chemistry : Continuous reactors improve mixing and reduce side reactions, as shown in diphenyldiazomethane synthesis .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
